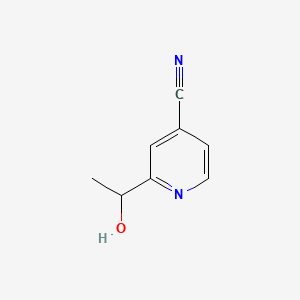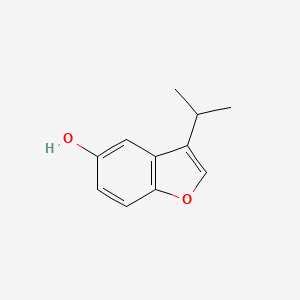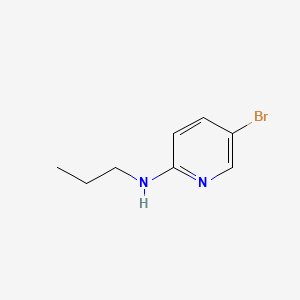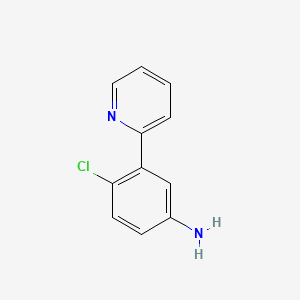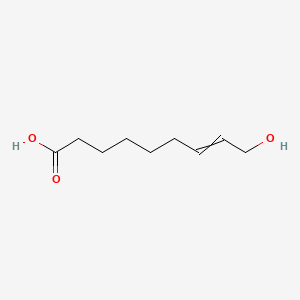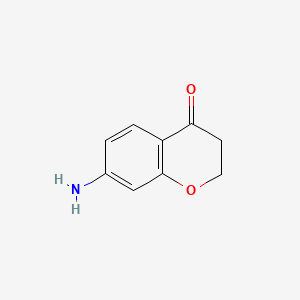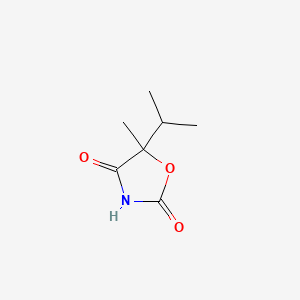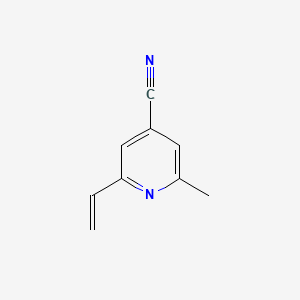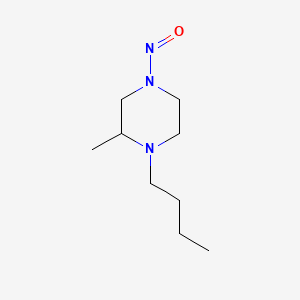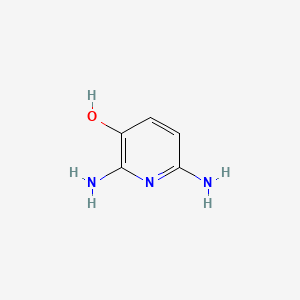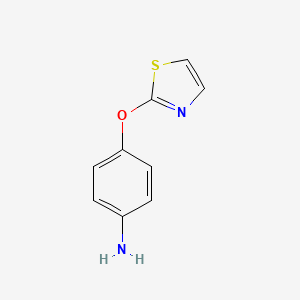
1-Cyclohexene-1-carboxamide,4-methyl-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol This compound features a cyclohexene ring substituted with a carboxamide group and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) can be synthesized through several methods:
-
Amidation Reaction: : One common method involves the amidation of 4-methylcyclohexene-1-carboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out in an inert solvent like dichloromethane.
-
Hydrolysis of Nitriles: : Another method involves the hydrolysis of 4-methylcyclohexene-1-carbonitrile in the presence of an acid or base. This reaction converts the nitrile group to a carboxamide group.
Industrial Production Methods
Industrial production of 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) often involves large-scale amidation processes using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of the carboxamide group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted cyclohexene derivatives
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving amides. It serves as a model substrate for investigating enzyme specificity and activity.
-
Industry: : Utilized in the production of polymers and other materials where specific functional groups are required.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) depends on the specific reactions it undergoes. Generally, the compound interacts with various reagents through its carboxamide and cyclohexene functional groups. These interactions can involve nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene-1-carboxamide: Lacks the methyl group at the fourth position, resulting in different reactivity and physical properties.
4-Methylcyclohexanone: Contains a ketone group instead of a carboxamide, leading to different chemical behavior.
1-Cyclohexene-1-carboxylic acid: Features a carboxylic acid group instead of a carboxamide, affecting its acidity and reactivity.
Uniqueness
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) is unique due to the presence of both a cyclohexene ring and a carboxamide group, along with a methyl substituent. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
100860-12-6 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.198 |
Nombre IUPAC |
4-methylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3,(H2,9,10) |
Clave InChI |
VFYQGQIKGNFPJG-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(=O)N |
Sinónimos |
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


